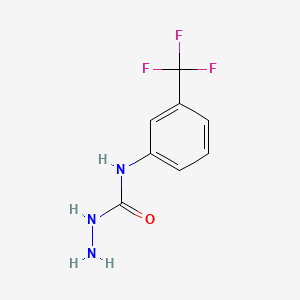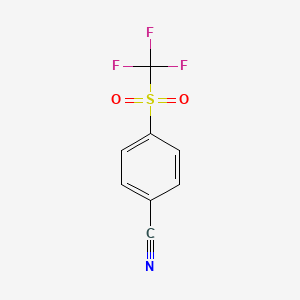
2-Bromo-5-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(trifluoromethyl)benzenesulfonamide is an organic compound with the molecular formula C(_7)H(_5)BrF(_3)NO(_2)S It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a sulfonamide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(trifluoromethyl)benzenesulfonamide typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF(_3)I) or trifluoromethyl sulfonic acid (CF(_3)SO(_3)H).
Sulfonamidation: The sulfonamide group is introduced by reacting the intermediate compound with sulfonamide reagents like sulfonyl chlorides (RSO(_2)Cl) in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The benzene ring can undergo further electrophilic substitution reactions, such as nitration or sulfonation.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH(_4)).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN(_3)) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF).
Electrophilic Substitution: Reagents such as nitric acid (HNO(_3)) for nitration or sulfuric acid (H(_2)SO(_4)) for sulfonation.
Reduction: Reducing agents like LiAlH(_4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives like azides, thiols, or ethers.
Electrophilic Substitution: Formation of nitro or sulfonic acid derivatives.
Reduction: Formation of the corresponding amine.
Applications De Recherche Scientifique
2-Bromo-5-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-(trifluoromethyl)benzenesulfonamide involves its interaction with molecular targets through various pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Interaction: The compound can intercalate into DNA, affecting replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)benzenesulfonamide
- 2-Bromo-5-(trifluoromethyl)aniline
- 4-(Trifluoromethyl)benzenesulfonamide
Comparison
Compared to similar compounds, 2-Bromo-5-(trifluoromethyl)benzenesulfonamide is unique due to the specific positioning of the bromine and trifluoromethyl groups, which influence its reactivity and interaction with other molecules. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Propriétés
IUPAC Name |
2-bromo-5-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO2S/c8-5-2-1-4(7(9,10)11)3-6(5)15(12,13)14/h1-3H,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYFUGSQLUIFQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380902 |
Source


|
| Record name | 2-Bromo-5-(trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-61-7 |
Source


|
| Record name | 2-Bromo-5-(trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[2-(Trifluoromethyl)phenyl]isoxazole](/img/structure/B1303348.png)
![5-[4-(Trifluoromethyl)phenyl]isoxazole](/img/structure/B1303350.png)
![1-[4-(Trifluoromethyl)phenyl]propane-1,2-dione](/img/structure/B1303351.png)
![3-[4-(Trifluoromethyl)Phenyl]-1H-Pyrazole](/img/structure/B1303352.png)

![4-[4-(Trifluoromethyl)phenyl]-3-thiosemicarbazide](/img/structure/B1303358.png)

![2-{[4-(Trifluoromethyl)pyridin-3-yl]thio}-acetic acid](/img/structure/B1303362.png)
![4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid](/img/structure/B1303365.png)

![1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic Acid](/img/structure/B1303368.png)



